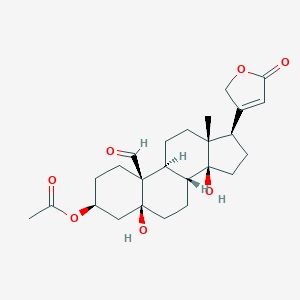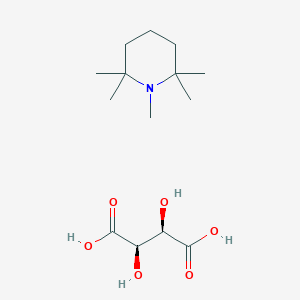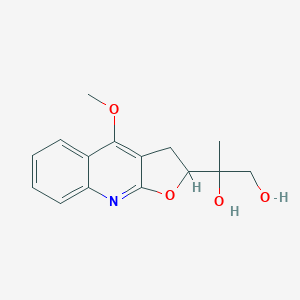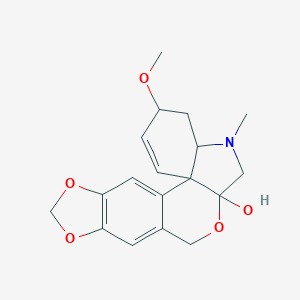
Acetylstrophanthidine
Vue d'ensemble
Description
It is an ATPase inhibitor and a cardiotonic. Cardiac glycoside , derivative of Strophantidin from plants of the Strophantus genus, Apocynaceae
IC50 for cardiac Na+/K+-ATPase inhibition: 0.4 μM; IC50 for renal Na+/K+-ATPase inhibition: 1.3 μM;
Acetylstrophanthidin is an acetate ester that is strophanidin acetylated at the 3beta-hydroxy group. It has a role as an anti-arrhythmia drug. It derives from a strophanthidin.
Applications De Recherche Scientifique
Agent anticancéreux
La strophanthidine (SPTD), l'un des glycosides cardiaques, s'est avérée être un agent anticancéreux potentiel . Il a été constaté qu'il induisait l'apoptose des cellules d'adénocarcinome pulmonaire humain en favorisant la signalisation TRAIL-DR5 . Cela est obtenu en favorisant l'expression du récepteur du ligand induisant l'apoptose lié au facteur de nécrose tumorale (TNF)-2 (TRAIL-R2, ou DR5) dans les cellules A549 pour activer la caspase 3/6/8, en particulier la caspase 3 .
Modulation du microenvironnement cellulaire
La régulation négative du collagène COL1A5 par la SPTD est un autre avantage anticancéreux de la SPTD par le biais de la modulation du microenvironnement cellulaire . Cela pourrait potentiellement affecter la façon dont les cellules cancéreuses interagissent avec leur environnement, inhibant leur croissance et leur propagation.
Traitement de l'insuffisance cardiaque
La strophanthidine est raffinée à partir de médicaments traditionnels chinois tels que Semen Lepidii et Antiaris toxicaria, et a été initialement utilisée pour le traitement de l'insuffisance cardiaque en clinique . C'est un glycoside cardiaque, une classe de composés organiques qui augmentent la force de sortie du cœur et diminuent sa fréquence de contractions en agissant sur la pompe ATPase sodium-potassium cellulaire.
Effets cardiovasculaires réflexes
L'application d'Acetylstrophanthidine à l'épicarde du ventricule gauche de chiens anesthésiés et non anesthésiés a provoqué une hypotension et une bradycardie sans signes de malaise . Cela indique que l'this compound pourrait potentiellement être utilisée pour étudier les effets cardiovasculaires réflexes.
Stimulation des mécanorécepteurs
Il a été constaté que l'this compound stimulait les mécanorécepteurs situés dans les couches superficielles du ventricule gauche . Cela pourrait potentiellement être utilisé pour étudier les effets des médicaments sur ces récepteurs, fournissant des informations précieuses sur la physiologie et la pharmacologie cardiaques.
Mécanisme D'action
Target of Action
Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.
Mode of Action
Acetylstrophanthidin interacts with its target, the Na+/K±ATPase, in a biphasic manner . At low concentrations (0.1 and 1 nmol/L), it increases the activity of the enzyme, while at higher concentrations (1~100 µmol/L), it inhibits the enzyme . This interaction leads to changes in the polarization-repolarization phase of the action potential, its excitability or refractoriness, or impulse conduction or membrane responsiveness within cardiac fibers .
Biochemical Pathways
The interaction of Acetylstrophanthidin with the Na+/K±ATPase affects the sodium-potassium pump mechanism, altering the ionic balance within the cardiac cells . This disruption can lead to changes in the action potential of the cells, affecting the heart’s rhythm and contractility .
Pharmacokinetics
It is known that the compound has a rapid onset of action, with full effectiveness reached within 20 minutes after intravenous injection . The toxic effects wear off in less than 14 minutes , suggesting a short half-life and rapid clearance from the body.
Result of Action
The primary result of Acetylstrophanthidin’s action is its anti-arrhythmic effect . By interacting with the Na+/K±ATPase, it can alter the action potential of cardiac cells, potentially correcting abnormal heart rhythms . At higher concentrations, it can also induce transient depolarizations, leading to arrhythmias .
Action Environment
The action of Acetylstrophanthidin can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase .
Propriétés
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAERUVCODZQO-VWCUIIQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018935 | |
| Record name | Acetylstrophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-38-8 | |
| Record name | Acetylstrophanthidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylstrophanthidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylstrophanthidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylstrophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSTROPHANTHIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















